molecular formula C29H27NO4 B1679309 4-(2-(Methyl(2-phenylethyl)amino)-2-oxoethyl)-8-(phenylmethoxy)-2-naphthalenecarboxylic acid CAS No. 141835-49-6

4-(2-(Methyl(2-phenylethyl)amino)-2-oxoethyl)-8-(phenylmethoxy)-2-naphthalenecarboxylic acid

Cat. No. B1679309
CAS RN: 141835-49-6
M. Wt: 453.5 g/mol
InChI Key: VPJQGXIZXVPFOC-UHFFFAOYSA-N
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Description

RG-14893 is a high-affinity, competitive, orally active leukotriene B4 receptor antagonist. It is primarily used in scientific research to study the inhibition of leukotriene B4 receptors, which are involved in inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RG-14893 involves the substitution of indolyl and naphthyl compounds with a 2-[methyl(2-phenethyl)amino]-2-oxoethyl side chain . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of RG-14893 is carried out under controlled conditions to ensure high purity and yield. The process involves multiple steps of synthesis, purification, and quality control to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

RG-14893 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving RG-14893 include oxidizing agents, reducing agents, and organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from the reactions of RG-14893 include various derivatives that retain the core structure of the compound while exhibiting modified functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RG-14893 is unique due to its high affinity and competitive binding to leukotriene B4 receptors. Unlike other leukotriene receptor antagonists, RG-14893 is specifically designed for research purposes and is not used clinically .

properties

CAS RN

141835-49-6

Molecular Formula

C29H27NO4

Molecular Weight

453.5 g/mol

IUPAC Name

4-[2-[methyl(2-phenylethyl)amino]-2-oxoethyl]-8-phenylmethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C29H27NO4/c1-30(16-15-21-9-4-2-5-10-21)28(31)19-23-17-24(29(32)33)18-26-25(23)13-8-14-27(26)34-20-22-11-6-3-7-12-22/h2-14,17-18H,15-16,19-20H2,1H3,(H,32,33)

InChI Key

VPJQGXIZXVPFOC-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=C1)C(=O)CC2=C3C=CC=C(C3=CC(=C2)C(=O)O)OCC4=CC=CC=C4

Canonical SMILES

CN(CCC1=CC=CC=C1)C(=O)CC2=C3C=CC=C(C3=CC(=C2)C(=O)O)OCC4=CC=CC=C4

Appearance

Solid powder

Other CAS RN

141835-49-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-(2-(methyl(2-phenethyl)amino)-2-oxoethyl)-8-(phenylmethoxy)-2-naphthalenecarboxylic acid
RG 14893
RG-14893
RG14893

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-(Methyl(2-phenylethyl)amino)-2-oxoethyl)-8-(phenylmethoxy)-2-naphthalenecarboxylic acid
Reactant of Route 2
4-(2-(Methyl(2-phenylethyl)amino)-2-oxoethyl)-8-(phenylmethoxy)-2-naphthalenecarboxylic acid
Reactant of Route 3
4-(2-(Methyl(2-phenylethyl)amino)-2-oxoethyl)-8-(phenylmethoxy)-2-naphthalenecarboxylic acid
Reactant of Route 4
4-(2-(Methyl(2-phenylethyl)amino)-2-oxoethyl)-8-(phenylmethoxy)-2-naphthalenecarboxylic acid
Reactant of Route 5
4-(2-(Methyl(2-phenylethyl)amino)-2-oxoethyl)-8-(phenylmethoxy)-2-naphthalenecarboxylic acid
Reactant of Route 6
4-(2-(Methyl(2-phenylethyl)amino)-2-oxoethyl)-8-(phenylmethoxy)-2-naphthalenecarboxylic acid

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